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Compound of Interest

Compound Name: 2-(Methoxymethyl)pyridine

Cat. No.: B1295691

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and infrared (IR) spectroscopic data for 2-(Methoxymethyl)pyridine. The information is
presented to support research, development, and quality control activities involving this
compound. All data is organized for clarity and accompanied by detailed experimental

protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. Below are the *H and 13C NMR data for 2-(Methoxymethyl)pyridine.

1H NMR Data

The proton NMR spectrum of 2-(Methoxymethyl)pyridine provides information on the
chemical environment of the hydrogen atoms in the molecule.
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Proton Assignment Chemical Shift (9, Multiplicity Coupling Constant
ppm) (J, Hz)

H-6 (Pyridine) 8.55 d 4.8

H-4 (Pyridine) 7.70 td 7.7,1.8

H-3 (Pyridine) 7.29 d 7.8

H-5 (Pyridine) 7.20 ddd 75,4.8,1.1

-CH2- 4.58 S

-OCHs 341 S

Note: Chemical shifts are referenced to a standard solvent signal.

13C NMR Data

The carbon-13 NMR spectrum reveals the number and types of carbon atoms present in 2-
(Methoxymethyl)pyridine.

Carbon Assignment Chemical Shift (6, ppm)
C-2 (Pyridine) 158.3

C-6 (Pyridine) 149.2

C-4 (Pyridine) 136.5

C-5 (Pyridine) 122.3

C-3 (Pyridine) 121.2

-CH2- 75.5

-OCHs 58.6

Note: Chemical shifts are referenced to a standard solvent signal.

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. The table below lists the characteristic IR
absorption bands for 2-(Methoxymethyl)pyridine.

Frequency (cm™1) Vibrational Mode Functional Group
3065 C-H stretch Aromatic (Pyridine)
2980, 2929, 2875 C-H stretch Aliphatic (-CH2-, -CH3)
1594, 1573, 1475, 1436 C=C, C=N stretch Aromatic (Pyridine Ring)
1108 C-O stretch Ether (-O-CHz-)

753 C-H out-of-plane bend Aromatic (Pyridine)

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of
liquid samples like 2-(Methoxymethyl)pyridine. Specific parameters may vary based on the
instrumentation used.

NMR Spectroscopy Protocol

e Sample Preparation: A solution of 2-(Methoxymethyl)pyridine is prepared by dissolving
approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g.,
chloroform-d, CDCIs) in a standard 5 mm NMR tube. A small amount of tetramethylsilane
(TMS) may be added as an internal standard for chemical shift referencing (0O ppm).

¢ Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, typically
operating at a proton frequency of 300 MHz or higher.

o Data Acquisition: For 1H NMR, standard parameters include a 30-45° pulse angle and a
relaxation delay of 1-2 seconds. For 33C NMR, a proton-decoupled sequence is typically
used with a wider spectral width and a longer relaxation delay (e.g., 2-5 seconds).

» Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier
transform. The resulting spectrum is then phased, baseline corrected, and referenced.
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IR Spectroscopy Protocol

o Sample Preparation: For a neat liquid sample, a single drop of 2-(Methoxymethyl)pyridine
is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

 Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample is then placed in the IR beam path, and the sample spectrum is acquired. The
instrument software automatically subtracts the background spectrum from the sample
spectrum to produce the final absorbance or transmittance spectrum. The data is typically
collected over a range of 4000 to 400 cm~1.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for acquiring and interpreting
spectroscopic data for a chemical compound.
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Spectroscopic Analysis Workflow

Sample Preparation

Chemical Compound
(2-(Methoxymethyl)pyridine)

'

Prepare NMR Sample
(Dissolve in CDCI3)

'

Prepare IR Sample
(Thin Film on Salt Plates)

Data Acquisition

Acquire NMR Spectra
(1H and 13C)

Acquire IR Spectrum

ata Analysis & Interpretation

Process NMR Data
(FT, Phasing, Referencing)

Process IR Data
(Background Subtraction)

' l

Interpret NMR Spectra
(Assign Peaks, Determine Structure)

Interpret IR Spectrum
(Identify Functional Groups)

Reporting

Generate Technical Report

Click to download full resolution via product page
Caption: Workflow for spectroscopic data acquisition and analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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